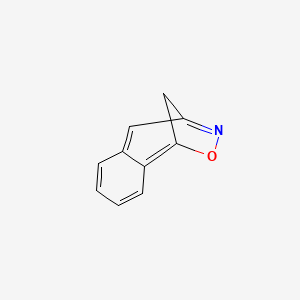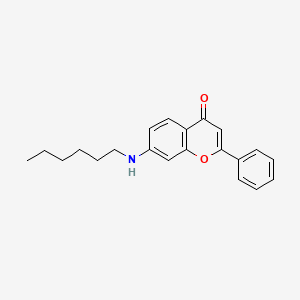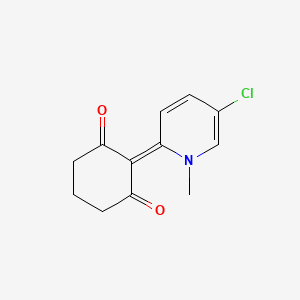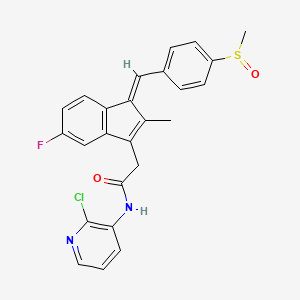
C25H20ClFN2O2S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C25H20ClFN2O2S is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C25H20ClFN2O2S typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
C25H20ClFN2O2S: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
C25H20ClFN2O2S: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of C25H20ClFN2O2S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
C25H20ClFN2O2S: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with the same core structure but different functional groups, such as or .
Uniqueness: The presence of specific functional groups like chlorine and fluorine in may confer unique chemical and biological properties, making it distinct from other related compounds.
Propiedades
Fórmula molecular |
C25H20ClFN2O2S |
|---|---|
Peso molecular |
467.0 g/mol |
Nombre IUPAC |
N-(2-chloropyridin-3-yl)-2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetamide |
InChI |
InChI=1S/C25H20ClFN2O2S/c1-15-20(12-16-5-8-18(9-6-16)32(2)31)19-10-7-17(27)13-22(19)21(15)14-24(30)29-23-4-3-11-28-25(23)26/h3-13H,14H2,1-2H3,(H,29,30)/b20-12+ |
Clave InChI |
WRRUZBXUZLDXPN-UDWIEESQSA-N |
SMILES isomérico |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=C(N=CC=C4)Cl |
SMILES canónico |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=C(N=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


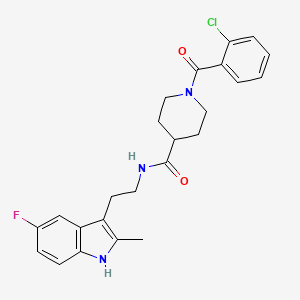
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)

![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)

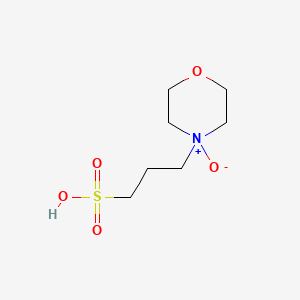

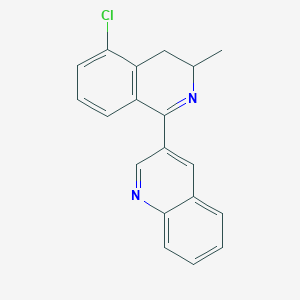

![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
![4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B12615211.png)
